molecular formula C14H13NO2 B190081 Ethyl 6-phenylpicolinate CAS No. 107771-78-8

Ethyl 6-phenylpicolinate

Cat. No. B190081
M. Wt: 227.26 g/mol
InChI Key: CIAWKIXJCRLUFQ-UHFFFAOYSA-N
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Description

Ethyl 6-phenylpicolinate is a chemical compound used for pharmaceutical testing . It has a molecular formula of C14H13NO2 and a molecular weight of 227.26 .

Scientific Research Applications

Chemical Derivatives and Reactions

Ethyl 6-phenylpicolinate undergoes various chemical transformations to yield different derivatives with potential applications in chemical research. For instance, reactions with hydrazine hydrate and hydroxylamine produce 4-oxo-6-phenyl-4H-pyran-2-carbohydrazide and 4-oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid, respectively. These derivatives might be useful in further chemical studies or pharmaceutical applications (Usachev et al., 2009).

Synthetic Applications in Radical Cyclization

Ethyl 6-phenylpicolinate is involved in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Such reactions are crucial in the development of complex organic compounds, potentially useful in the creation of pharmaceuticals and other advanced materials (Allin et al., 2005).

Bioactive Potential in Marine Organisms

In marine research, compounds similar to ethyl 6-phenylpicolinate isolated from mollusks have demonstrated significant antioxidant and anti-inflammatory activities. These findings suggest potential biomedical applications of such compounds in treating oxidative stress and inflammation-related disorders (Chakraborty & Joy, 2019).

Anticancer Potential

Ethyl 6-phenylpicolinate derivatives have shown promising results in anticancer research. Some derivatives exhibit potent cytotoxic activity against various human cancer cell lines, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).

Anti-inflammatory Applications

Certain derivatives of ethyl 6-phenylpicolinate have been synthesized and studied for their anti-inflammatory activities. This suggests potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 2000).

Analytical Methods in Antioxidant Research

In antioxidant research, derivatives of ethyl 6-phenylpicolinate are used in assays like the DPPH test for determining the antioxidant capacity of samples. This indicates the compound's role in understanding the antioxidant properties of various substances (Munteanu & Apetrei, 2021).

Safety And Hazards

Ethyl 6-phenylpicolinate is classified as having acute toxicity when ingested (Category 4, H302) according to its safety data sheet . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

ethyl 6-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAWKIXJCRLUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565139
Record name Ethyl 6-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-phenylpicolinate

CAS RN

107771-78-8
Record name Ethyl 6-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Jiang, CM Park, TP Loh - Organic letters, 2014 - ACS Publications
A new strategy to open the 2-allyl-2H-azirines by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotion in metal-free conditions affording 1-azatrienes that in situ electrocyclize to the …
Number of citations: 110 pubs.acs.org

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